Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate

Description

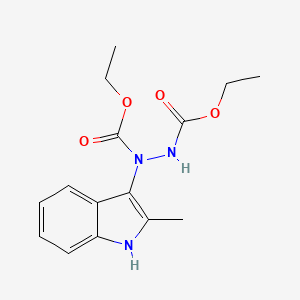

Diethyl 1-(2-methyl-1H-indol-3-yl)hydrazine-1,2-dicarboxylate is a hydrazine-derived compound featuring a 2-methylindole substituent. Its structure comprises a central hydrazine backbone with two ethyl ester groups and an indole moiety.

Properties

CAS No. |

6267-86-3 |

|---|---|

Molecular Formula |

C15H19N3O4 |

Molecular Weight |

305.33 g/mol |

IUPAC Name |

ethyl N-(ethoxycarbonylamino)-N-(2-methyl-1H-indol-3-yl)carbamate |

InChI |

InChI=1S/C15H19N3O4/c1-4-21-14(19)17-18(15(20)22-5-2)13-10(3)16-12-9-7-6-8-11(12)13/h6-9,16H,4-5H2,1-3H3,(H,17,19) |

InChI Key |

HTXYZCLEGGXGRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NN(C1=C(NC2=CC=CC=C21)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring. For this compound, the reaction involves the condensation of 2-methylindole with diethyl hydrazine-1,2-dicarboxylate in the presence of an acid catalyst such as acetic acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and hydrazines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest structural analogues differ in the heterocyclic core or substituent patterns:

Key Observations :

- Heterocyclic vs. Aromatic Cores : The indole-based compound (target) contrasts with phenyl or imidazopyridine derivatives. Indole’s π-electron-rich structure may enhance binding to biological targets compared to simpler phenyl groups .

- Ester Group Effects : Bulky tert-butyl esters () likely improve stability but reduce solubility compared to ethyl esters .

Spectroscopic and Physical Properties

NMR and HRMS Data :

- Target Compound : Specific spectral data are absent in the evidence, but analogous imidazopyridine derivatives () show distinct ¹H NMR shifts for aromatic protons (δ 7.0–8.5 ppm) and ester carbonyls (δ 160–170 ppm in ¹³C NMR) .

- Diethyl 1-(1-oxoheptan-2-yl)hydrazine-1,2-dicarboxylate (): Aliphatic chains result in downfield shifts for carbonyls (δ ~170 ppm) and upfield alkyl signals (δ 1.0–2.5 ppm) .

Thermal Properties :

- Diisopropyl 1-(methylsulfonyl)hydrazine-1,2-dicarboxylate (): Melts at 375 K, with crystallographic data revealing an s-cis conformation around the amide bond .

Biological Activity

Diethyl 1-(2-methyl-1H-indol-3-yl)hydrazine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with hydrazine and diethyl dicarboxylate. The synthetic route often includes the following steps:

- Formation of Hydrazone : The indole derivative reacts with hydrazine to form a hydrazone intermediate.

- Dicarboxylation : The hydrazone is then treated with diethyl dicarboxylate to yield the target compound.

The general reaction can be summarized as follows:

Biological Activities

This compound exhibits a variety of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has shown that derivatives of hydrazones, including those related to indoles, possess significant antimicrobial properties. For instance, studies indicate that certain hydrazone compounds exhibit activity against various bacterial strains and fungi .

Anticancer Properties

Hydrazones are recognized for their anticancer potential. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Reports suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazones have been documented in several studies. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic roles in inflammatory diseases .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of related compounds:

- Antimicrobial Evaluation :

- Anticancer Activity :

- Mechanistic Insights :

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.